2-Methoxy-5-(trifluoromethyl)aniline hydrochloride
Overview
Description
2-Methoxy-5-(trifluoromethyl)aniline hydrochloride is a chemical compound with the molecular formula C8H8F3NO·HCl. It is a derivative of aniline, where the aniline ring is substituted with a methoxy group at the 2-position and a trifluoromethyl group at the 5-position. This compound is often used in chemical synthesis and has various applications in scientific research and industry .
Scientific Research Applications
2-Methoxy-5-(trifluoromethyl)aniline hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of agrochemicals, dyes, and polymers
Safety and Hazards
The compound has been classified under GHS07 . The hazard statements associated with it are H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statement P261 suggests avoiding breathing dust/fume/gas/mist/vapors/spray .
Mechanism of Action
Biochemical Analysis
Biochemical Properties
2-Methoxy-5-(trifluoromethyl)aniline hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. For instance, it has been observed to interact with cytochrome P450 enzymes, leading to the inhibition of their activity. This interaction can result in altered metabolic flux and changes in metabolite levels .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate the expression of genes involved in oxidative stress response and apoptosis. Additionally, it can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound binds to the active sites of enzymes, leading to their inhibition or activation. For example, it can inhibit the activity of cytochrome P450 enzymes by binding to their heme group. This inhibition can result in decreased metabolism of certain substrates and accumulation of toxic metabolites. Furthermore, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions, but it can degrade over time when exposed to light and heat. Long-term exposure to the compound can lead to cumulative effects on cellular function, including increased oxidative stress and apoptosis. In vitro and in vivo studies have shown that prolonged exposure to the compound can result in significant changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity. At high doses, it can induce toxic effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage level leads to a sudden increase in adverse effects. These findings highlight the importance of careful dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, leading to the formation of metabolites that can affect cellular function. The compound can also influence metabolic flux by altering the activity of key metabolic enzymes. These interactions can result in changes in metabolite levels and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. It can also bind to plasma proteins, affecting its bioavailability and distribution within the body. These factors influence the localization and accumulation of the compound in different tissues .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals. For example, it can be directed to the mitochondria, where it can affect mitochondrial function and energy production. The localization of the compound within specific organelles can influence its interactions with biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride typically involves the nitration of 4-methoxy-3-nitrobenzotrifluoride followed by reduction to the corresponding aniline derivative. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures. The resulting nitro compound is then reduced using a reducing agent such as iron powder or tin chloride in the presence of hydrochloric acid to yield 2-Methoxy-5-(trifluoromethyl)aniline .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and reduction processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-(trifluoromethyl)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound back to its parent aniline derivative.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as iron powder or tin chloride in hydrochloric acid are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Parent aniline derivative.
Substitution: Halogenated or nitrated derivatives of the original compound.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-(trifluoromethyl)aniline: The parent compound without the hydrochloride salt.
4-Methoxy-3-nitrobenzotrifluoride: A precursor in the synthesis of the target compound.
2-Amino-4-(trifluoromethyl)anisole: Another aniline derivative with similar substituents.
Uniqueness
2-Methoxy-5-(trifluoromethyl)aniline hydrochloride is unique due to the presence of both methoxy and trifluoromethyl groups, which impart distinct electronic and steric properties. These properties enhance its reactivity and make it a valuable intermediate in various chemical syntheses .
Properties
IUPAC Name |
2-methoxy-5-(trifluoromethyl)aniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO.ClH/c1-13-7-3-2-5(4-6(7)12)8(9,10)11;/h2-4H,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNTQCFDXOLDZIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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